4-(Cyclopropylmethyl)-1,2-dimethoxybenzene
Overview
Description
4-(Cyclopropylmethyl)-1,2-dimethoxybenzene is an organic compound characterized by a benzene ring substituted with two methoxy groups and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethyl)-1,2-dimethoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1,2-dimethoxybenzene.
Cyclopropylmethylation: The introduction of the cyclopropylmethyl group can be achieved through a Friedel-Crafts alkylation reaction. This involves the reaction of 1,2-dimethoxybenzene with cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reactivity and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization may be employed.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethyl)-1,2-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler hydrocarbon structure.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of 4-(Cyclopropylmethyl)-1,2-dimethoxybenzaldehyde or 4-(Cyclopropylmethyl)-1,2-dimethoxybenzoic acid.
Reduction: Formation of 4-(Cyclopropylmethyl)benzene.
Substitution: Formation of halogenated derivatives such as 4-(Cyclopropylmethyl)-1,2-dimethoxy-3-bromobenzene.
Scientific Research Applications
4-(Cyclopropylmethyl)-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethyl)-1,2-dimethoxybenzene involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The cyclopropylmethyl group may enhance the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclopropylmethyl)benzene: Lacks the methoxy groups, resulting in different chemical reactivity and biological activity.
1,2-Dimethoxybenzene: Lacks the cyclopropylmethyl group, affecting its overall stability and interactions.
4-(Cyclopropylmethyl)-1,2-dihydroxybenzene: Contains hydroxyl groups instead of methoxy groups, leading to different chemical properties.
Uniqueness
4-(Cyclopropylmethyl)-1,2-dimethoxybenzene is unique due to the combination of methoxy and cyclopropylmethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
4-(cyclopropylmethyl)-1,2-dimethoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-13-11-6-5-10(7-9-3-4-9)8-12(11)14-2/h5-6,8-9H,3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZUWRUZEFZESF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CC2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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